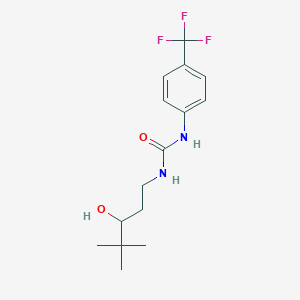

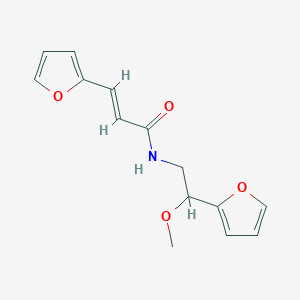

![molecular formula C23H23F3N2O6 B2602075 9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid CAS No. 2460756-18-5](/img/structure/B2602075.png)

9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The 9H-fluoren-9-ylmethyl group suggests the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of naphthalene and a central methylene bridge .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with an isocyanate to form the carbamate group. The fluorene moiety could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure would be characterized by the presence of the fluorene and carbamate groups. The fluorene group is a tricyclic structure with a methylene bridge across the central ring, while the carbamate group consists of an amine group bonded to a carbonyl group, which is in turn bonded to an alcohol group .Chemical Reactions Analysis

Carbamates are generally stable compounds but can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are polar due to the presence of the carbonyl and alcohol groups, and fluorenes are relatively nonpolar due to the aromatic rings .Wissenschaftliche Forschungsanwendungen

Protecting Groups in Peptide Synthesis

The 9H-fluorenylmethoxycarbonyl (Fmoc) group is extensively used as a protecting group for amino acids during the synthesis of peptides. The Fmoc group provides stability against acid-sensitive functionalities while being removable under basic conditions, thus facilitating the step-wise construction of peptide chains. For example, the Fmoc group has been utilized in the solid-phase synthesis of model peptides, demonstrating its utility in protecting the amino group during peptide elongation processes (Han & Bárány, 1997).

Crystallographic Studies

Research has also been conducted on the crystal structure of compounds related to Fmoc-protected amino acids. These studies provide insights into the molecular conformations and interactions of protected amino acids, which are crucial for understanding the mechanisms of peptide synthesis and designing more efficient synthesis protocols (Yamada, Hashizume, & Shimizu, 2008).

Synthesis Methodologies

Innovative synthesis methods have been developed using Fmoc and related compounds. These methodologies include the use of Fmoc groups for protecting hydroxy-groups, demonstrating the versatility of Fmoc chemistry beyond amino protection. The Fmoc group can be removed under mild conditions, preserving other sensitive functionalities within the molecule (Gioeli & Chattopadhyaya, 1982).

Advanced Organic Synthesis

Research on the use of Fmoc chemistry has extended to the synthesis of complex organic molecules, such as oligomers derived from neuraminic acid analogues. These studies highlight the utility of Fmoc-protected intermediates in constructing complex molecules, which could have implications for the development of new drugs and biomaterials (Gregar & Gervay-Hague, 2004).

Novel Applications

Further research has explored novel applications of Fmoc chemistry, such as in the synthesis of peptide amides using modified benzhydrylamine handles. This demonstrates the ongoing innovation in peptide synthesis methodologies, enabling the creation of peptides with specific terminal functionalities under mild conditions (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.C2HF3O2/c22-17-10-25-20-18(11-26-19(17)20)23-21(24)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;3-2(4,5)1(6)7/h1-8,16-20H,9-11,22H2,(H,23,24);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAIZRYWMUFXQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

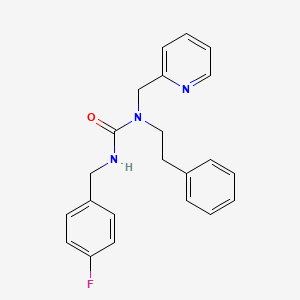

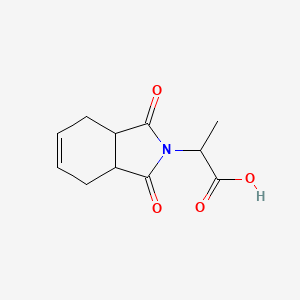

![1-[4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2601992.png)

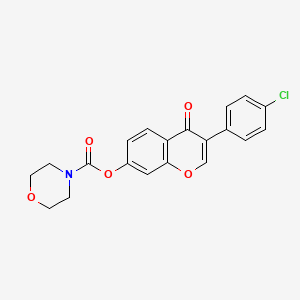

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

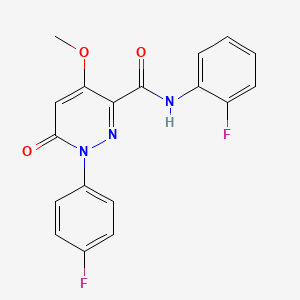

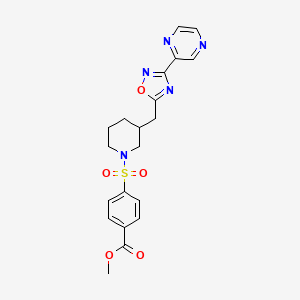

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)

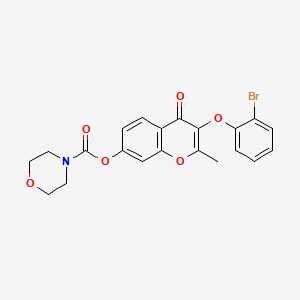

![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)

![N-(tert-butyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2602007.png)

carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)